molecular formula C7H6F3N B124266 3-(Trifluoromethyl)aniline CAS No. 98-16-8

3-(Trifluoromethyl)aniline

Cat. No. B124266
CAS RN: 98-16-8
M. Wt: 161.12 g/mol
InChI Key: VIUDTWATMPPKEL-UHFFFAOYSA-N
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Patent
US04701560

Procedure details

Toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles) were introduced in an inert atmosphere into a 6 liter round flask. The reaction medium was stirred and heated to a temperature of 110° C. At that temperature, allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) were added in parallel, over approximately 3 hours, with a lead of the order of 10% for allyl chloride. When the addition was complete, the reaction medium was maintained at a temperature of 115° C. for 1 hour and was then cooled to a temperature 30° C. The reaction mass was washed with water (4 washes with a total of 1.3 liter of water), to extract triethylamine hydrochloride. The organic phase was then distilled at atmospheric pressure and then under reduced pressure (<3,000 Pa). This resulted in the separation of toluene and unconverted m-trifluoromethylaniline (460 g; 2.86 moles) from N-allyl-m-trifluoromethylaniline (588 g; 2.92 moles), which corresponds to a 57% yield based on allyl chloride and 70% based on converted m-trifluoromethylaniline.
Quantity
382.5 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:12](Cl)[CH:13]=[CH2:14].C(N(CC)CC)C>C1(C)C=CC=CC=1>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:14]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
382.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
506 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
7 mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction medium was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was maintained at a temperature of 115° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to a temperature 30° C
WASH
Type
WASH
Details
The reaction mass was washed with water (4 washes with a total of 1.3 liter of water),
EXTRACTION
Type
EXTRACTION
Details
to extract triethylamine hydrochloride
DISTILLATION
Type
DISTILLATION
Details
The organic phase was then distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.86 mol
AMOUNT: MASS 460 g
Name
Type
product
Smiles
C(C=C)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.92 mol
AMOUNT: MASS 588 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04701560

Procedure details

Toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles) were introduced in an inert atmosphere into a 6 liter round flask. The reaction medium was stirred and heated to a temperature of 110° C. At that temperature, allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) were added in parallel, over approximately 3 hours, with a lead of the order of 10% for allyl chloride. When the addition was complete, the reaction medium was maintained at a temperature of 115° C. for 1 hour and was then cooled to a temperature 30° C. The reaction mass was washed with water (4 washes with a total of 1.3 liter of water), to extract triethylamine hydrochloride. The organic phase was then distilled at atmospheric pressure and then under reduced pressure (<3,000 Pa). This resulted in the separation of toluene and unconverted m-trifluoromethylaniline (460 g; 2.86 moles) from N-allyl-m-trifluoromethylaniline (588 g; 2.92 moles), which corresponds to a 57% yield based on allyl chloride and 70% based on converted m-trifluoromethylaniline.
Quantity
382.5 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:12](Cl)[CH:13]=[CH2:14].C(N(CC)CC)C>C1(C)C=CC=CC=1>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH2:14]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)[CH:13]=[CH2:12]

Inputs

Step One
Name
Quantity
382.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
506 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
7 mol
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction medium was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium was maintained at a temperature of 115° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to a temperature 30° C
WASH
Type
WASH
Details
The reaction mass was washed with water (4 washes with a total of 1.3 liter of water),
EXTRACTION
Type
EXTRACTION
Details
to extract triethylamine hydrochloride
DISTILLATION
Type
DISTILLATION
Details
The organic phase was then distilled at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.86 mol
AMOUNT: MASS 460 g
Name
Type
product
Smiles
C(C=C)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.92 mol
AMOUNT: MASS 588 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.